![molecular formula C12H8F6O9S2 B1452317 2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate CAS No. 603044-07-1](/img/structure/B1452317.png)

2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate

Vue d'ensemble

Description

The compound “2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate” is a chemical substance with the molecular formula C12H8F6O9S2 and a molecular weight of 474.3 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.

Synthesis Analysis

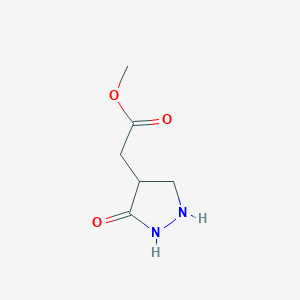

Unfortunately, I couldn’t find any specific information on the synthesis of this compound. It’s possible that the synthesis process is proprietary or not widely published.Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H8F6O9S2. However, without more specific information or a visual representation, it’s difficult to provide a detailed analysis of its structure.Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound. Its reactivity may depend on various factors, including temperature, pressure, and the presence of other substances.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.Applications De Recherche Scientifique

1. Heterocyclization and Oxidative Triflamidation In a study focusing on the assembly of 3,6-diazabicyclo[3.1.0]hexane frameworks, the reactivity of trifluoromethanesulfonamide (triflamide) with substituted buta-1,3-dienes was explored. The reaction, carried out in an oxidative system, led to the formation of bis(triflyl)diazabicyclohexane through two successive heterocyclizations. This study underscores the pivotal role of triflamide in promoting heterocyclizations, differentiating its reactivity from that of arenesulfonamides (Moskalik et al., 2014).

2. C-H Triflation in BINOL Derivatives C-H trifluoromethanesulfonyloxylation (triflation) of 1,1'-bi-2-naphthol (BINOL) derivatives has been achieved under mild conditions. This process allows the introduction of up to eight TfO groups in a single operation, leading to highly oxidized BINOL derivatives. These derivatives can then be converted into other complex compounds. The study highlights the utility of triflation in the modification and functionalization of BINOL derivatives (Nakazawa et al., 2019).

3. Synthesis of Novel Benzothiazepines An efficient synthesis method for novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group was developed. This process involved the reaction of various dioxane sulfonyl moieties with 2-aminobenzenethiol, demonstrating the versatility of sulfonyl groups in synthesizing heterocyclic compounds with potential medicinal applications (Chhakra et al., 2019).

4. Synthesis of Diastereoisomeric O-Protected Butane-1,2,3-triols The study presents a method for accessing O-protected 4-(arylsulfonimidoyl)butane-1,2,3-triols, compounds with applications as enzyme inhibitors and chiral auxiliaries in synthesis. The intricate process involved multiple steps, including Mitsunobu-like coupling, sulfoxidation, and S-imination, showcasing the compound's potential in enzyme inhibition and synthesis (Kwong et al., 2007).

Safety And Hazards

As with any chemical substance, it’s important to handle this compound with care and use appropriate safety measures. However, I couldn’t find any specific safety or hazard information for this compound.

Orientations Futures

The future directions for research on this compound could involve further exploration of its properties, potential uses, and mechanism of action. However, without more specific information, it’s difficult to predict what these future directions might be.

Propriétés

IUPAC Name |

[2,2-dimethyl-4-oxo-5-(trifluoromethylsulfonyloxy)-1,3-benzodioxin-7-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O9S2/c1-10(2)24-6-3-5(26-28(20,21)11(13,14)15)4-7(8(6)9(19)25-10)27-29(22,23)12(16,17)18/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZNGFVMXJHHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(C(=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)

![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)

![2-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B1452245.png)

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)

![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)